tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution or other suitable methods.
Aminomethylation: The aminomethyl group is added through reductive amination or similar reactions.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during the synthesis.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its pharmacological properties. Piperidine derivatives are known for their activity as central nervous system agents, analgesics, and anti-inflammatory agents.
Industry
In the industrial sector, such compounds can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate would depend on its specific biological target. Generally, piperidine derivatives interact with receptors or enzymes in the body, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)piperidine-1-carboxylate
- 4-(4-Fluorophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is unique due to the presence of both the fluorophenyl and aminomethyl groups, which can impart distinct pharmacological properties compared to other piperidine derivatives.
Biological Activity
tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine class, which is known for its diverse pharmacological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, particularly in the central nervous system (CNS) and as a precursor for various bioactive molecules.
- IUPAC Name: this compound
- Molecular Formula: C16H23FN2O2
- Molecular Weight: 294.36 g/mol
- CAS Number: 1198286-42-8
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Piperidine derivatives often modulate neurotransmitter systems, including dopaminergic and serotonergic pathways, which are critical in the treatment of psychiatric disorders.
Potential Mechanisms:
- Receptor Interaction: The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmission.
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, thus affecting the pharmacokinetics of other drugs.
- Neuroprotective Effects: Some studies suggest that similar compounds exhibit neuroprotective properties, potentially useful in neurodegenerative diseases.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of piperidine derivatives, including this compound. The following table summarizes key findings from various research efforts:
Study Reference | Biological Activity | IC50 (µM) | Target |
---|---|---|---|
Inhibition of MAGL | 0.84 | Enzyme | |
Antiproliferative | 19.9 - 75.3 | Cancer Cells | |
Receptor Binding | Varies | 5-HT, D1, D2 Receptors |
Case Studies
- Antiproliferative Activity : In vitro studies demonstrated that related piperidine compounds exhibited significant antiproliferative effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and OVCAR-3 (ovarian cancer), with IC50 values ranging from 19.9 to 75.3 µM .
- Enzyme Inhibition : A derivative of this compound was shown to act as a reversible inhibitor of monoacylglycerol lipase (MAGL), with an IC50 value of 0.84 µM, indicating potential applications in pain management and inflammation .
- Neuropharmacology : Research on similar piperidine structures has indicated binding affinities for serotoninergic and dopaminergic receptors, suggesting that this compound could be explored for neuroleptic drug development .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Piperidine Ring : Cyclization from suitable precursors.
- Introduction of Fluorophenyl Group : Via nucleophilic substitution.
- Aminomethylation : Using reductive amination techniques.
- tert-Butyl Protection : Protecting the carboxylate group during synthesis.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-12,19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDMYFCKXDRXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678277 | |
Record name | tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847615-01-4 | |
Record name | tert-Butyl 4-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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